3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one
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Overview
Description
3-(Furan-2-yl)-2-azaspiro[33]heptan-1-one is a heterocyclic compound featuring a spirocyclic structure with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one typically involves the reaction of furan derivatives with azaspiro compounds under specific conditions. One common method includes the cyclization of furan-2-yl ketones with azaspiro intermediates in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions, contributing to its bioactivity .
Comparison with Similar Compounds
- 3-(Furan-2-yl)propenoic acid derivatives
- 3-(Furan-2-yl)pyrazol-4-yl chalcones
- Furan-2-carboxylic acid derivatives
Comparison: 3-(Furan-2-yl)-2-azaspiro[3.3]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. Unlike linear furan derivatives, the spirocyclic nature of this compound provides additional rigidity and potential for specific interactions with biological targets .
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-azaspiro[3.3]heptan-3-one |
InChI |
InChI=1S/C10H11NO2/c12-9-10(4-2-5-10)8(11-9)7-3-1-6-13-7/h1,3,6,8H,2,4-5H2,(H,11,12) |
InChI Key |
DIKLFWLCICYXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(NC2=O)C3=CC=CO3 |
Origin of Product |
United States |
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